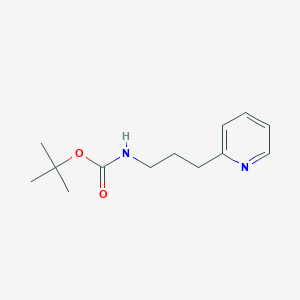

N-Boc-3-(2-pyridyl)-1-propylamine

Description

Contextual Significance within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are a cornerstone of organic chemistry, with the pyridine (B92270) ring being a particularly prevalent scaffold in pharmaceuticals, agrochemicals, and materials science. researchgate.netwikipedia.org The incorporation of a side chain, such as the 3-(Boc-aminopropyl) group, at the 2-position of the pyridine ring introduces a valuable point of diversification. The chemistry of 2-substituted pyridines is rich and varied, often leveraging the electronic properties of the nitrogen atom to direct reactions. researchgate.netnih.gov The synthesis of such compounds can be achieved through various methods, including the functionalization of pyridine N-oxides, which are more reactive towards both electrophiles and nucleophiles than pyridine itself. researchgate.netnih.gov

The presence of the propylamino moiety provides a flexible linker that can be used to connect the pyridine core to other molecular fragments. This is particularly relevant in the design of molecules intended to interact with biological systems, where specific spatial arrangements are often required for activity. Polyamines and their conjugates, for instance, exhibit a wide array of important biological functions. nih.gov

Strategic Importance of the Boc-Protected Primary Amine Moiety

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. numberanalytics.comwikipedia.orgchemistrysteps.com Its popularity stems from its ease of introduction, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability under a broad range of reaction conditions, including those that are basic or nucleophilic. nih.govorganic-chemistry.org This stability allows for selective chemical transformations to be carried out on other parts of the molecule without affecting the protected amine.

Crucially, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. wikipedia.orgchemistrysteps.com This orthogonality is a key principle in modern synthetic strategy, enabling the sequential and controlled construction of complex molecular architectures. The deprotection process is facilitated by the formation of the stable tert-butyl cation. chemistrysteps.com The presence of a Boc-protected amine in N-Boc-3-(2-pyridyl)-1-propylamine thus provides a strategic handle that can be unveiled at a desired stage of a synthetic sequence to allow for further functionalization, such as amide bond formation, alkylation, or participation in cyclization reactions.

Overview of Synthetic Utility in Complex Molecule Construction

The bifunctional nature of this compound makes it a valuable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine nitrogen can act as a ligand for metal catalysts or as a hydrogen bond acceptor, while the protected amine provides a latent nucleophile.

This compound can serve as a versatile linker, connecting different molecular fragments with a defined spatial relationship. nih.govrsc.orgrsc.org For example, after deprotection of the amine, the resulting primary amine can be acylated with a carboxylic acid to form an amide bond, a ubiquitous linkage in biologically active molecules. Alternatively, the pyridine ring can undergo a variety of transformations, such as N-oxidation followed by nucleophilic substitution at the C2 or C6 positions, or metal-catalyzed cross-coupling reactions to introduce further complexity. researchgate.netnih.gov

The strategic placement of the Boc-protected amine and the pyridine ring allows for the synthesis of libraries of compounds for drug discovery and other applications. By varying the substituents on the pyridine ring and the groups attached to the deprotected amine, a diverse range of molecular structures can be readily accessed from this common intermediate.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

tert-butyl N-(3-pyridin-2-ylpropyl)carbamate |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,15,16) |

InChI Key |

OEPCLFYKVNWTFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Boc 3 2 Pyridyl 1 Propylamine and Analogues

Established Synthetic Routes to the 3-(2-pyridyl)-1-propylamine Scaffold

The formation of the 3-(2-pyridyl)-1-propylamine backbone is a key step that can be achieved through several established chemical transformations. These include alkylation and reductive amination approaches, cross-coupling strategies for incorporating the pyridyl moiety, and ring-opening reactions of cyclic precursors.

Alkylation and Reductive Amination Approaches

Alkylation strategies often commence with 2-picoline (2-methylpyridine). wikipedia.org Deprotonation of the methyl group using a strong base like butyllithium (B86547) generates a nucleophilic picolyl anion that can react with a suitable three-carbon electrophile. wikipedia.org For instance, reaction with a protected 3-halopropylamine derivative would furnish the desired carbon skeleton.

Reductive amination offers an alternative and widely used method for amine synthesis. youtube.commasterorganicchemistry.comlibretexts.org This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.org In the context of synthesizing 3-(2-pyridyl)-1-propylamine, this could involve the reaction of a 2-pyridyl-substituted aldehyde with ammonia (B1221849) or an ammonia equivalent, followed by reduction. A common and mild reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all combined. youtube.com

Interactive Data Table: Comparison of Alkylation and Reductive Amination

| Feature | Alkylation of 2-Picoline | Reductive Amination |

| Starting Materials | 2-Picoline, 3-halopropylamine derivative | 2-Pyridyl-substituted aldehyde, Ammonia/Amine source |

| Key Reagents | Strong base (e.g., n-BuLi) | Reducing agent (e.g., NaBH3CN) |

| Intermediate | Picolyl anion | Imine |

| Advantages | Direct formation of C-C bond | Versatile, often one-pot, mild conditions |

| Disadvantages | Requires strong base, potential for side reactions | May require synthesis of the aldehyde precursor |

Cross-Coupling Strategies for Pyridyl Moiety Incorporation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. nih.govnih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

To synthesize the 3-(2-pyridyl)-1-propylamine scaffold, a Suzuki-Miyaura coupling could be employed by reacting a 2-pyridylboronic acid with a suitable 3-aminopropyl halide or a protected version thereof. nih.gov A significant advantage of the Suzuki-Miyaura reaction is its tolerance of a wide range of functional groups, which can simplify synthetic planning and avoid the need for extensive protection-deprotection steps. nih.gov Recent advancements have even demonstrated successful Suzuki couplings on substrates bearing unprotected primary amine groups. nih.gov The choice of palladium catalyst and ligands, such as those derived from RuPhos and BrettPhos, can be crucial for achieving high efficiency, especially when dealing with challenging substrates like aminopyridines. nih.gov

Interactive Data Table: Key Components of Suzuki-Miyaura Coupling for Pyridyl Moiety Incorporation

| Component | Example | Role in Reaction |

| Organoboron Reagent | 2-Pyridylboronic acid | Source of the pyridyl group |

| Organic Halide | 3-Bromopropylamine (or protected derivative) | Source of the propylamine (B44156) chain |

| Palladium Catalyst | Pd(PPh3)4, [Pd(IPr)(cin)Cl] | Facilitates the C-C bond formation |

| Base | K3PO4, Cs2CO3 | Activates the organoboron reagent and neutralizes acid produced |

| Solvent | 1,4-Dioxane/Water, Dioxane | Provides the reaction medium |

Ring-Opening Reactions with Amines

Ring-opening reactions of strained cyclic compounds provide another strategic entry to the 3-(2-pyridyl)-1-propylamine scaffold. This approach involves the nucleophilic attack of an amine on an electrophilic cyclic system.

One such strategy could involve the ring-opening of an activated cyclopropane (B1198618). For example, a cyclopropane bearing an electron-withdrawing group and a leaving group could be opened by a 2-pyridyl nucleophile. More commonly, the ring-opening of aziridines has been utilized to form 1,2-diamino compounds. In a related approach, N-pyridinium aziridines have been shown to act as dual electrophiles. nih.gov Bromide-promoted ring-opening generates a β-halopyridinium amine, which can then undergo further functionalization. nih.gov

Another relevant ring-opening strategy involves pyridinium (B92312) salts themselves. The Zincke reaction, for instance, describes the ring-opening of activated pyridinium salts with secondary amines to yield 5-amino-2,4-pentadienals. acs.org By tethering a nitrogen nucleophile to the 3-position of the pyridine (B92270) ring, a cyclization-induced ring-opening can occur, leading to novel heterocyclic structures. acs.org While not a direct route to 3-(2-pyridyl)-1-propylamine, these ring-opening methodologies highlight the versatility of pyridinium chemistry in constructing functionalized amine derivatives.

N-Boc Protection Strategies for Propylamine Derivatives

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgfishersci.co.uk The introduction of the Boc group onto the primary amine of the 3-(2-pyridyl)-1-propylamine scaffold is a crucial step in the synthesis of the target compound.

Direct N-Boc Introduction

The most straightforward method for Boc protection is the direct reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgfishersci.co.uk This reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (B109758), tetrahydrofuran, or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk The reaction is generally efficient and proceeds with high yield. fishersci.co.uk Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported as a chemoselective method. organic-chemistry.org

Interactive Data Table: Common Conditions for Direct N-Boc Protection

| Reagent | Base | Solvent | Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Dichloromethane (CH₂Cl₂) | Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux |

| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | Water | Room Temperature |

Sequential Protection/Deprotection Methodologies

In more complex syntheses, a sequential protection/deprotection strategy may be necessary. This is particularly relevant when other functional groups in the molecule are sensitive to the conditions used for either the introduction or removal of the Boc group. An orthogonal protection strategy, where different protecting groups are removed under distinct conditions, is often employed. organic-chemistry.org

For example, if a molecule contains another acid-labile protecting group, a different amine protecting group that is stable to acid but labile to other conditions might be used temporarily. After the necessary synthetic transformations are complete, this temporary group is removed, and the primary amine is then protected with the Boc group. Conversely, if a base-labile group is present elsewhere in the molecule, the Boc group is ideal for protecting the amine as it is stable to basic conditions. organic-chemistry.org The benzyl (B1604629) (Bn) group, which can be removed by catalytic hydrogenolysis, is another common protecting group that can be used in orthogonal strategies with the Boc group. fishersci.co.uk

Asymmetric Synthesis Approaches to Chiral Analogues

The generation of enantiomerically pure chiral amines is of paramount importance in pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, sophisticated asymmetric strategies are employed to control the stereochemistry during the synthesis of analogues of N-Boc-3-(2-pyridyl)-1-propylamine.

Enantioselective Catalysis in Amine Synthesis

Transition metal-catalyzed asymmetric hydrogenation (AH) stands as one of the most powerful and widely used methods for producing chiral amines. acs.orgnih.gov This approach often involves the reduction of prochiral imines, enamines, or N-heteroaromatic compounds. acs.orgnih.gov The success of these reactions hinges on the development of novel chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, which can induce high levels of enantioselectivity. acs.orgnih.gov However, the synthesis of chiral amines containing a pyridine ring through asymmetric hydrogenation presents a significant challenge. The strong coordinating ability of the pyridine nitrogen can lead to deactivation of the metal catalyst. acs.org

To overcome this, specialized catalytic systems have been developed. For instance, highly efficient protocols using iridium catalysts with chiral P,N ligands have been successfully applied in the asymmetric hydrogenation of various olefins and cyclic imines, achieving excellent enantio- and diastereoselectivity (up to 99% ee). rsc.org Similarly, copper-chiral diphosphine ligand catalysts, activated by a Lewis acid, have proven effective for the enantioselective synthesis of alkylated chiral pyridines from poorly reactive β-substituted alkenyl pyridines. nih.gov

A novel approach combines photoredox and enzymatic catalysis in a cyclic reaction network for the enantioselective synthesis of amines. rsc.org In this system, a photosensitizer drives the reduction of an imine to a racemic amine, while an enzyme, such as monoamine oxidase (MAO-N-9), selectively oxidizes one of the enantiomers back to the imine. rsc.org This cyclic deracemization process allows for the accumulation of one enantiomer in high yield and enantiomeric excess. rsc.org

Table 1: Examples of Enantioselective Catalytic Systems for Chiral Amine Synthesis

| Catalytic System | Substrate Type | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Straightforward route to unnatural N-alkyl aryl alanines. | Up to 90% ee acs.org |

| Ru-Catalyst | 2-(pyridin-2-yl)quinolines | Synthesis of chiral pyridine–aminophosphine ligands. | High yields, excellent enantioselectivities rsc.org |

| Copper-Chiral Diphosphine | β-substituted alkenyl pyridines | Lewis acid activation enhances reactivity. | High functional group tolerance nih.gov |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a classical yet robust strategy for stereocontrolled synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

A prominent example of this methodology is the use of N-tert-butanesulfinyl amides. The addition of organometallic reagents, such as lithium acetylides, to N-tert-butanesulfinyl ketimines can produce a variety of α,α-dibranched propargyl sulfinamides in good yields and with very high diastereoselectivities (often >99:1). nih.gov The tert-butanesulfinyl group effectively guides the incoming nucleophile to one face of the imine. Subsequent acidic cleavage of the sulfinyl group furnishes the free chiral propargylamine. nih.gov This method is highly versatile, allowing for the synthesis of propargylamines with diverse substitution patterns. nih.gov

Asymmetric Lithiation of N-Boc Heterocycles for Stereocontrol

Asymmetric deprotonation (lithiation) of N-Boc protected heterocycles offers a powerful route to enantiomerically enriched products. acs.orgnih.govnih.gov This strategy involves the use of a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), in complex with a chiral ligand, most notably (-)-sparteine (B7772259) or its surrogates. nih.govnih.gov The chiral complex selectively removes a proton adjacent to the nitrogen atom, creating a configurationally unstable organolithium intermediate. nih.gov

This racemic organolithium can undergo dynamic resolution, where the enantiomers interconvert. nih.gov By trapping this intermediate with an electrophile, one can obtain a 2-substituted heterocycle with high enantioselectivity. nih.govnih.gov This process can be controlled kinetically (Dynamic Kinetic Resolution, DKR) or thermodynamically (Dynamic Thermodynamic Resolution, DTR). nih.gov Studies have shown that this method is effective for N-Boc-piperidine, N-Boc-pyrrolidine, and even seven-membered azepane rings. acs.orgnih.gov Importantly, the reaction conditions, such as temperature, can be optimized to achieve high yields and enantiomeric ratios, with successful reactions reported at temperatures as high as -20 °C. acs.orgnih.gov

Table 2: Asymmetric Lithiation of N-Boc Heterocycles

| N-Boc Heterocycle | Lithiation Conditions | Chiral Ligand | Key Findings |

|---|---|---|---|

| N-Boc-piperidine | sBuLi/TMEDA | Chiral diamino-alkoxides | Dynamic thermodynamic resolution (DTR) provides various enantiomerically enriched 2-substituted piperidines. nih.gov |

| N-Boc-pyrrolidine | sBuLi | (-)-sparteine or surrogate | Trapped products generated in ~90:10 er even at -20 °C. nih.gov |

Novel Synthetic Tactics and Methodological Developments

Beyond established asymmetric methods, the field is continually advancing with novel strategies that offer greater efficiency, atom economy, and access to unique chemical space.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and convergence. acsgcipr.org Several classic MCRs are used to construct the pyridine ring itself, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions. acsgcipr.org These reactions typically involve the condensation of simple, reactive synthons (like β-keto esters, aldehydes, and ammonia or an amine source) to build the carbon skeleton, followed by cyclization and often oxidation to yield the aromatic pyridine ring. acsgcipr.org Such approaches are atom-economical and can be amenable to microwave or flow chemistry techniques to improve reaction times and yields. acsgcipr.org

In a related convergent strategy, one-pot tandem procedures can be used to assemble key fragments of the target molecule. For example, a direct reductive amination (DRA) can be combined with N-Boc protection in a single pot. nih.gov An aldehyde and an amine are first condensed to form an imine intermediate, which is then reduced in situ by a reagent like sodium triacetoxyborohydride, with di-tert-butyl dicarbonate present to directly form the N-Boc protected secondary amine in high yield. nih.gov

Photochemical Strategies for N-Alkylation

Photochemical methods have emerged as powerful tools in modern organic synthesis, enabling unique bond formations under mild conditions. umich.edu For the functionalization of pyridines, photochemical strategies can offer distinct regioselectivity compared to classical methods like Minisci reactions. acs.org

One approach involves the generation of pyridinyl radicals from pyridinium ions. acs.org These radicals can then effectively couple with other radical species, such as allylic radicals, to form new C-C bonds. acs.org Another tactic uses N-alkoxypyridinium or N-(acyloxy)pyridinium salts as precursors. umich.eduresearchgate.net Under visible light irradiation, these salts can fragment to generate alkyl radicals, which then add to the pyridine ring. researchgate.net This strategy has been shown to be broadly applicable, even for the late-stage functionalization of complex molecules. researchgate.netnih.gov These photochemical methods circumvent the need for harsh reagents and often proceed with high efficiency and functional group tolerance. acs.orgresearchgate.net

Chemical Transformations and Functionalization of N Boc 3 2 Pyridyl 1 Propylamine Derivatives

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of N-Boc-3-(2-pyridyl)-1-propylamine possesses a lone pair of electrons in an sp2 hybridized orbital, making it basic and nucleophilic. uoanbar.edu.iq This inherent reactivity allows for several key transformations.

One of the fundamental reactions is N-alkylation . The pyridine nitrogen can be alkylated using various alkylating agents. For instance, reactions with alkyl halides or other electrophilic alkyl sources can introduce an alkyl group onto the nitrogen, forming a pyridinium (B92312) salt. Studies on related bis(imino)pyridine systems have shown that reagents like MeLi, MgR₂, and ZnR₂ can effectively alkylate the pyridine nitrogen. nih.govresearchgate.net The stability and subsequent reactivity of the resulting N-alkylated product can be influenced by the nature of the alkyl group and the counter-ion. nih.govresearchgate.net

Another significant reaction is the formation of pyridine N-oxides . The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. These N-oxides are valuable intermediates in their own right. For example, they can facilitate palladium-catalyzed C-H functionalization at the ortho position of the pyridine ring. nih.gov The N-oxide group can act as a directing group and can be subsequently removed, providing a powerful strategy for regioselective functionalization. nih.govclockss.org

Reactivity of the Boc-Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) protecting group on the primary amine is a key feature of this compound, enabling controlled reactions at other sites of the molecule. The reactivity of this functionality primarily revolves around its removal (deprotection) and its conversion to other important functional groups like amides and carbamates.

N-Boc Deprotection Chemistry

The removal of the Boc group is a common and crucial step in multi-step synthesis to liberate the primary amine for further reactions. Several methods exist for N-Boc deprotection, with the choice of method depending on the sensitivity of other functional groups in the molecule.

Acid-catalyzed deprotection is the most traditional and widely used method. fishersci.co.uknih.gov Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable organic solvent like dichloromethane (B109758) (DCM) or dioxane readily cleave the Boc group at room temperature. fishersci.co.uknih.govnih.gov The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the primary amine salt. sigmaaldrich.com Other acidic reagents like p-toluenesulfonic acid (TsOH) have also been employed, offering an alternative to volatile and corrosive acids. sigmaaldrich.commdpi.com

Thermal deprotection offers an alternative, catalyst-free method for removing the Boc group. nih.govnih.gov This can be particularly useful when acid-sensitive functional groups are present. The deprotection is often carried out by heating the substrate in a suitable solvent, with temperatures above 100°C often required. nih.govresearchgate.net Continuous flow technology has been shown to be advantageous for thermolytic deprotections, allowing for higher temperatures and shorter reaction times. nih.govnih.gov The reactivity in thermal deprotection can be influenced by the nature of the amine, with aryl N-Boc groups being more labile than alkyl N-Boc groups. nih.govnih.gov

Other deprotection methods have also been developed to address specific substrate needs and to offer milder or more selective conditions. These include methods using Lewis acids, such as iron(III) catalysis, which can offer selectivity in the deprotection of di-Boc protected amines. semanticscholar.orgresearchgate.net Additionally, methods employing oxalyl chloride in methanol (B129727) have been reported as mild procedures for deprotecting a variety of N-Boc substrates. nih.gov

The following table summarizes common N-Boc deprotection methods:

| Reagent/Condition | Solvent(s) | Temperature | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common, efficient, but harsh for acid-sensitive groups. fishersci.co.uknih.govnih.gov |

| Hydrochloric Acid (HCl) | Dioxane, Methanol | Room Temperature | Widely used, can be harsh. fishersci.co.uknih.gov |

| p-Toluenesulfonic Acid (TsOH) | DME, Methanol | 40°C | Avoids volatile/corrosive acids. sigmaaldrich.commdpi.com |

| Thermal (Heating) | Methanol, TFE, Toluene | 120-240°C | Catalyst-free, useful for acid-sensitive substrates. nih.govnih.govresearchgate.net |

| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions. nih.gov |

| Iron(III) Catalysis | - | - | Can provide selectivity in di-Boc compounds. semanticscholar.orgresearchgate.net |

Amide and Carbamate (B1207046) Formation

The Boc-protected amine can be a precursor for the synthesis of amides and carbamates, which are important functional groups in many biologically active molecules.

Amide formation can be achieved through a one-pot procedure from the N-Boc protected amine. nih.gov This transformation often involves the in situ generation of an isocyanate intermediate. nih.govorganic-chemistry.org For example, treatment of the N-Boc amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) generates a highly electrophilic isocyanate. organic-chemistry.orgresearchgate.net This intermediate can then be reacted with a Grignard reagent to afford the corresponding amide in high yield. nih.gov This method provides a direct route to amides, avoiding the need for deprotection followed by a separate acylation step. nih.gov

Carbamate and Urea (B33335) formation can also be accomplished from the N-Boc protected amine. Similar to amide synthesis, the generation of an isocyanate intermediate is key. organic-chemistry.orgresearchgate.netnih.gov This isocyanate can react with various nucleophiles. Reaction with an alcohol will yield a carbamate, while reaction with another amine will produce a urea derivative. nih.govnih.gov The use of 2-chloropyridine and trifluoromethanesulfonyl anhydride is an effective method for generating the isocyanate in situ for these transformations. organic-chemistry.orgresearchgate.netnih.gov This one-pot synthesis is efficient and tolerates a variety of functional groups. organic-chemistry.org

Functionalization of the Propyl Linker

The three-carbon propyl linker connecting the pyridine ring and the amine group offers sites for functionalization, although this is less commonly explored compared to the termini of the molecule. Modifications to the propyl chain can introduce chirality or alter the spacing and conformational properties of the molecule.

One potential strategy for functionalization is through radical reactions . For example, radical-mediated C-H activation could introduce functional groups onto the linker. However, achieving high regioselectivity on a simple alkyl chain can be challenging.

Another approach involves the synthesis of derivatives of this compound where the propyl linker is already functionalized. For instance, starting from a different precursor, one could introduce hydroxyl or alkyl groups onto the propyl chain before the introduction of the amine and pyridine moieties.

In the context of related structures, such as imidazo[1,2-a]pyridines, C3-alkylation has been achieved through aza-Friedel–Crafts reactions, suggesting that under specific catalytic conditions, the propyl linker might be susceptible to certain C-H functionalization reactions. mdpi.com

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the functionalization of C-H bonds and for forming carbon-carbon and carbon-heteroatom bonds. rsc.org this compound and its derivatives are excellent substrates for such transformations, with the pyridine ring often playing a crucial role as a directing group.

Palladium-catalyzed C-H functionalization can occur at the pyridine ring. The pyridine nitrogen can direct the palladium catalyst to activate a C-H bond at the C6 position of the pyridine ring. This has been demonstrated in the context of pyridine N-oxides, which can undergo highly selective ortho-alkenylation and direct arylation with unactivated arenes. nih.gov The directing group strategy is a cornerstone of modern C-H activation chemistry. rsc.org In some cases, the amine itself can act as a directing group, facilitating C-H functionalization at a remote position, as seen in the transannular C-H arylation of alicyclic amines. nih.gov

Cross-coupling reactions , such as the Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to functionalize the pyridine ring, assuming a halogen is present on the ring. nih.govnih.gov For example, a bromo- or iodo-substituted pyridine derivative of this compound could be coupled with a variety of partners. The Buchwald-Hartwig amination, for instance, allows for the introduction of a wide range of primary and secondary amines onto the pyridine ring. nih.govnih.gov The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity in these reactions. nih.gov

The following table highlights some palladium-catalyzed reactions applicable to derivatives of this compound:

| Reaction Type | Substrate Feature | Coupling Partner | Key Outcome |

| C-H Alkenylation/Arylation | Pyridine N-oxide | Alkenes/Arenes | Ortho-functionalization of the pyridine ring. nih.gov |

| Buchwald-Hartwig Amination | Halogenated pyridine | Amines | Formation of C-N bonds on the pyridine ring. nih.govnih.gov |

| Suzuki Coupling | Halogenated pyridine | Boronic acids/esters | Formation of C-C bonds on the pyridine ring. |

| Heck Coupling | Halogenated pyridine | Alkenes | Formation of C-C bonds with alkenes on the pyridine ring. nih.gov |

Heterocyclic Rearrangement Reactions

While less common for this specific molecule, heterocyclic rearrangement reactions can be a powerful tool for generating structural diversity. For this compound derivatives, such rearrangements could potentially be triggered by the reactivity of the pyridine ring or the side chain.

For instance, reactions involving the pyridine N-oxide can sometimes lead to rearrangements. In the presence of certain reagents, the N-oxide can undergo transformations that alter the heterocyclic core. clockss.org

Additionally, in related systems, rearrangements of N-alkylated pyridines have been observed. For example, the migration of an alkyl group from the pyridine nitrogen to an adjacent carbon atom has been reported for derivatives of bis(imino)pyridine. nih.govresearchgate.net Such rearrangements are often thermodynamically driven and can be influenced by the substituents on the pyridine ring and the nature of the metal counter-ion. nih.gov

While specific examples for this compound are not extensively documented, the inherent reactivity of the pyridine moiety suggests that under the appropriate conditions, it could participate in various rearrangement reactions, leading to the formation of new heterocyclic scaffolds.

Applications in Advanced Organic Synthesis As a Synthetic Intermediate

Building Block for Complex Nitrogen-Containing Heterocycles

N-Boc-3-(2-pyridyl)-1-propylamine serves as a crucial starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the Boc-protected amine and the pyridyl nitrogen allows for sequential and regioselective reactions to construct complex ring systems.

Synthesis of Piperidine (B6355638) Derivatives

The piperidine moiety is a common scaffold in many pharmaceuticals. While direct synthesis of piperidine derivatives from this compound is not extensively documented in the provided search results, the analogous compound, N-Boc-3-piperidone, is a key intermediate for creating various piperidine-based structures. chemicalbook.com The synthesis of N-Boc-3-piperidone can be achieved through a multi-step process starting from 3-hydroxypyridine. google.com This involves N-benzylation, reduction of the pyridine (B92270) ring to a piperidine, introduction of the Boc protecting group, and subsequent oxidation to the ketone. google.com This ketone then serves as a versatile precursor for a range of piperidine derivatives through reactions such as reductive amination and aldol (B89426) condensations. chemicalbook.comsigmaaldrich.com

Synthesis of Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is another privileged scaffold in drug discovery. enamine.net this compound can be envisioned as a precursor for certain substituted pyrrolidines, although the provided results highlight more general methods. The synthesis of pyrrolidine derivatives often involves cycloaddition reactions or the intramolecular cyclization of functionalized linear chains. enamine.netorganic-chemistry.org For instance, N-Boc-pyrrolidine-3-methanol can be synthesized from dimethyl itaconate through a series of reactions including intramolecular cyclization, reduction, and Boc protection. google.com This intermediate can then be further functionalized. The pyrrolidine ring is a core component of several drugs, and its synthesis is a significant area of research. mdpi.com

Synthesis of Pyridyl Amino Acids and Related Structures

This compound is closely related to pyridyl amino acids, which are valuable building blocks in peptide synthesis. medchemexpress.comchemimpex.com The Boc-protected amine allows for standard peptide coupling reactions, while the pyridyl group can introduce unique structural and functional properties into peptides, such as the ability to coordinate with metal ions or participate in specific biological interactions. chemimpex.com The synthesis of these non-natural amino acids often involves asymmetric methods to ensure the desired stereochemistry. medchemexpress.com

Precursor in Ligand and Catalyst Development

The pyridyl nitrogen and the protected primary amine in this compound make it an attractive precursor for the development of novel ligands and catalysts. After deprotection of the amine, the resulting diamine can chelate to metal centers, forming stable complexes that can act as catalysts in various organic transformations. The pyridyl group itself can also coordinate to metals, offering multiple modes of binding. chemimpex.com The development of such ligands is crucial for advancing asymmetric catalysis and creating more efficient and selective chemical reactions.

Intermediate in the Synthesis of Therapeutically Relevant Scaffolds

The versatility of this compound as a building block makes it a valuable intermediate in the synthesis of a wide range of therapeutically relevant scaffolds. The piperidine and pyrrolidine rings, which can be accessed from related precursors, are present in numerous approved drugs. enamine.netchemicalbook.com For example, piperidine derivatives are found in drugs targeting a variety of conditions, and pyrrolidine-containing compounds are used as antiviral agents and for other therapeutic purposes. mdpi.comnih.gov The ability to synthesize complex, chiral molecules from simple starting materials like this compound is a cornerstone of modern medicinal chemistry.

Applications in Radiochemical Synthesis

The introduction of a radiolabel, such as an iodine radioisotope, into a molecule allows for its use in imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The pyridyl group in this compound can be synthetically modified to incorporate a precursor for radiohalogenation, such as a stannyl (B1234572) or boronic acid group. A related example is the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, which can be readily radioiodinated. nih.gov This strategy allows for the late-stage introduction of the radioisotope, which is crucial due to the short half-lives of many medically relevant radionuclides. The resulting radiolabeled compounds can be used as probes to study biological processes and for diagnostic purposes.

Coordination Chemistry and Metal Complexation of N Boc 3 2 Pyridyl 1 Propylamine Derived Ligands

Design Principles for Pyridine-Amine Chelating Ligands

Pyridine-amine ligands are a class of chelating agents that feature both a pyridine (B92270) ring and an amine group, capable of binding to a metal center. The design of these ligands is guided by several key principles to achieve specific coordination geometries and catalytic activities. The nitrogen atom in the pyridine ring is a soft donor, while the amine nitrogen is a harder donor, allowing for coordination with a wide range of transition metals. mdpi.comresearchgate.net The flexibility of the propyl chain in N-Boc-3-(2-pyridyl)-1-propylamine allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of the metal ion.

The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the pyridine ring or the amine group. For instance, bulky substituents can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis. researchgate.netresearchgate.netrsc.org The electronic nature of the substituents can influence the electron density at the donor atoms, thereby modulating the strength of the metal-ligand bonds and the reactivity of the resulting complex. researchgate.net The Boc (tert-butyloxycarbonyl) protecting group on the amine nitrogen in this compound provides stability and allows for controlled deprotection and further functionalization.

Synthesis of Metal Complexes with this compound Analogues

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.gov The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, plays a critical role in determining the structure and properties of the final complex.

Transition Metal Coordination Chemistry

Ligands derived from this compound and its analogues have been shown to coordinate with a variety of transition metals, including but not limited to copper, nickel, palladium, rhodium, and iridium. jscimedcentral.comrsc.orgmdpi.commdpi.com The coordination can result in mononuclear or polynuclear complexes, depending on the ligand-to-metal ratio and the nature of the metal ion. For instance, the reaction of a pyridine-amine ligand with a palladium(II) salt can yield a square planar complex, a common geometry for Pd(II). rsc.org Similarly, rhodium and iridium can form octahedral complexes, which are often catalytically active. mdpi.commdpi.com

Role of the Amine and Pyridine Nitrogen Donors

The pyridine and amine nitrogen atoms are the primary donor sites in these ligands. The pyridine nitrogen, being part of an aromatic system, is a π-acceptor and a softer Lewis base, while the amine nitrogen is a σ-donor and a harder Lewis base. researchgate.netjscimedcentral.comwikipedia.org This difference in electronic properties allows for selective coordination and can influence the reactivity of the metal center. In many complexes, both nitrogen atoms coordinate to the metal center to form a stable chelate ring, typically a five- or six-membered ring, which enhances the thermodynamic stability of the complex (the chelate effect). The specific coordination mode can be influenced by the steric bulk of the ligand and the electronic preferences of the metal ion.

Spectroscopic and Structural Characterization of Coordination Compounds

A variety of spectroscopic and structural techniques are employed to characterize the coordination compounds formed from this compound derived ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. jscimedcentral.com Changes in the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bond in the amine group upon complexation provide direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is used to determine the structure of the complexes in solution. nih.gov Chemical shift changes of the protons and carbons near the donor atoms upon coordination can provide information about the binding mode and the geometry of the complex.

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. researchgate.net The position and intensity of the absorption bands can provide insights into the d-orbital splitting and the nature of the metal-ligand bonding.

Below is a table summarizing the typical characterization data for a hypothetical transition metal complex with a ligand derived from this compound.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in the C=N stretching frequency of the pyridine ring. Shift in the N-H stretching frequency of the amine group. | Coordination of the pyridine and amine nitrogen atoms to the metal center. |

| ¹H NMR Spectroscopy | Downfield shift of the pyridine and propyl chain protons. | Confirmation of ligand coordination and information on the solution-state structure. |

| X-ray Crystallography | Determination of bond lengths (M-Npyridine, M-Namine) and bond angles. | Definitive solid-state structure, coordination number, and geometry (e.g., square planar, octahedral). |

| UV-Visible Spectroscopy | Appearance of d-d transition bands in the visible region. | Information on the electronic structure and geometry of the metal complex. |

Catalytic Applications of Metal-Ligand Complexes

Metal complexes derived from this compound analogues have shown significant promise as catalysts in a range of organic transformations. unimi.itnih.gov The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity.

Asymmetric Catalysis

A particularly important application of these complexes is in asymmetric catalysis, where the chiral environment created by the ligand is used to control the stereochemical outcome of a reaction. researchgate.netnih.gov By using enantiomerically pure ligands, it is possible to synthesize one enantiomer of a chiral product in excess.

One notable example is the use of palladium complexes of chiral pyridine-amine ligands in asymmetric allylic alkylation reactions. researchgate.net These catalysts have demonstrated the ability to produce the desired product with high enantioselectivity. The design of the ligand is crucial in these reactions, as it dictates the spatial arrangement of the substrates around the metal center, leading to the preferential formation of one enantiomer.

The table below provides a hypothetical example of the application of a chiral metal complex in an asymmetric catalytic reaction.

| Reaction | Catalyst | Product | Enantiomeric Excess (ee) |

| Asymmetric Allylic Alkylation | [Pd(chiral pyridine-amine)Cl₂] | Chiral allylic amine | >90% |

The continued development of new ligands based on the this compound scaffold is expected to lead to even more efficient and selective catalysts for a wide range of chemical transformations.

C-H Activation and Functionalization Mediated by Derived Ligands

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative tool in modern organic synthesis, enabling the construction of complex molecules from simple precursors. Ligands derived from this compound are of significant interest in this field due to their inherent structural features. The combination of a coordinating pyridine ring and a protected amine offers a bidentate chelation motif that can effectively direct a transition metal catalyst to a specific C-H bond within a substrate, facilitating its cleavage and subsequent functionalization.

The general principle involves the coordination of the pyridyl nitrogen to a metal center, which then positions the rest of the ligand and the attached substrate in close proximity. This directed approach allows for high levels of regioselectivity, a critical challenge in C-H activation chemistry. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it modulates the electronic properties and steric environment of the ligand, and prevents unwanted side reactions at the nitrogen atom.

Research in this area has largely focused on late transition metals such as palladium, rhodium, and iridium, which are known to be effective in C-H activation catalysis. The specific functionalization achieved (e.g., arylation, alkylation, amination) is dependent on the metal catalyst, the reaction conditions, and the coupling partner employed.

Palladium-Catalyzed C-H Functionalization

Palladium (II) catalysts are widely used for C-H activation due to their versatility and functional group tolerance. nih.gov In the context of ligands derived from pyridyl-amines, the pyridine moiety often serves as a directing group, guiding the palladium catalyst to an ortho-C-H bond of a tethered aromatic or aliphatic group. While direct examples utilizing ligands explicitly derived from this compound are not extensively documented in dedicated studies, the principles are well-established with structurally analogous systems. For instance, the use of pyridine-based ligands to achieve meta-C-H functionalization of benzylamines highlights the potential of such scaffolds. nih.gov In these systems, a transient mediator is often employed to relay the catalyst to a more distant C-H bond. nih.gov

The following table summarizes representative palladium-catalyzed C-H functionalization reactions using pyridine-containing ligands that are structurally related to this compound derivatives, illustrating the potential applications.

| Catalyst System | Substrate | Coupling Partner | Functionalization Type | Product | Ref. |

| Pd(OAc)₂ / 2-pyridone ligand | N-Boc-benzylamine | Aryl iodide | meta-Arylation | meta-Aryl-N-Boc-benzylamine | nih.gov |

| Pd(OAc)₂ / N-acetylglycine | N-Aryl-2-aminopyridine | Phenylboronic acid | C-H Arylation | N-(Phenyl)-N-aryl-2-aminopyridine | nih.gov |

| Pd(OAc)₂ | Pyridine N-oxide | Indole | C-H Arylation | 2-Indolyl-pyridine | nih.gov |

Rhodium-Catalyzed C-H Functionalization

Rhodium(III) catalysts have proven to be particularly effective for C-H activation and subsequent annulation reactions. nih.govrsc.orgorganic-chemistry.org The higher oxidation state of Rh(III) often leads to different reactivity profiles compared to Pd(II). Ligands incorporating a pyridyl moiety can direct the rhodium catalyst to a C-H bond, initiating a catalytic cycle that can involve the formation of new rings. For example, N-phenoxyacetamides have been coupled with α,β-unsaturated aldehydes and 1,3-dienes using a rhodium(III) catalyst to generate seven-membered oxazepine rings and dihydrobenzofurans, respectively. nih.govorganic-chemistry.org These transformations showcase the ability of rhodium catalysts to mediate complex bond-forming sequences initiated by a directed C-H activation event.

The table below provides examples of rhodium-catalyzed C-H functionalization reactions that demonstrate the utility of directing groups relevant to the this compound scaffold.

| Catalyst System | Substrate | Coupling Partner | Functionalization Type | Product | Ref. |

| [RhCpCl₂]₂ / AgSbF₆ | N-Phenoxyacetamide | α,β-Unsaturated aldehyde | C-H Activation/[4+3] Annulation | 1,2-Oxazepine derivative | nih.gov |

| [RhCpCl₂]₂ / AgSbF₆ | N-Phenoxyacetamide | 1,3-Diene | C-H Activation/[3+2] Annulation | Dihydrobenzofuran derivative | organic-chemistry.org |

| [Rh(cod)Cl]₂ / dppb | Aryl 2-pyridyl ether | Bis(pinacolato)diboron | C-O Borylation | Arylboronic acid pinacol (B44631) ester | nih.gov |

Iridium-Catalyzed C-H Functionalization

Iridium catalysts have also been explored for C-H activation, often exhibiting unique reactivity. rsc.orgchemrxiv.orgchemrxiv.orgnih.gov Iridium complexes can catalyze C-H amination and other functionalization reactions under mild conditions. The directing ability of pyridyl groups is also effective in iridium catalysis, enabling regioselective transformations. For instance, iridium catalysts have been developed for the ortho-C-H amination of a wide range of substrates containing directing groups, showcasing excellent functional group tolerance. chemrxiv.org While pyridine itself can sometimes be detrimental to the catalytic activity, steric hindrance on the pyridine ring can restore reactivity. chemrxiv.org

The following table presents examples of iridium-catalyzed C-H functionalization reactions.

| Catalyst System | Substrate | Reagent | Functionalization Type | Product | Ref. |

| [CpIr(H₂O)₃]SO₄ | Acetanilide | Sulfonyl azide | ortho-C-H Amination | ortho-Aminoacetanilide derivative | chemrxiv.org |

| [CpIrCl₂]₂ / AgOTf | Pyridine | Phenylacetylene | C-H Alkenylation | 2-Styrylpyridine | chemrxiv.org |

| Iridium(III)-bis(oxazolinyl)phenyl complex | Dihydrofuran | Ethyl diazoacetate | C-H Carbene Insertion | Functionalized dihydrofuran | rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of N-Boc-3-(2-pyridyl)-1-propylamine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the identity and structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons on the pyridine (B92270) ring, the propyl chain, and the tert-butoxycarbonyl (Boc) protecting group. The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons (n+1 rule).

While specific experimental data for this compound is not widely published, data from the closely related analog, tert-butyl (pyridin-2-ylmethyl)carbamate, shows characteristic signals for the pyridine and Boc groups. rsc.org For this compound, the propyl chain would introduce additional signals, specifically two methylene (B1212753) groups and a terminal methylene group adjacent to the amine. The protons on the carbon adjacent to the pyridine ring (Cα) would appear further downfield than the other propyl protons due to the ring's electron-withdrawing nature.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the Boc group (around 79 ppm), the methyl carbons of the Boc group (around 28 ppm), and the distinct carbons of the propyl chain and the pyridine ring. rsc.org The carbon attached to the nitrogen of the carbamate (B1207046) and the carbons of the pyridine ring would have characteristic shifts influenced by their electronic environments.

Expected ¹H and ¹³C NMR Chemical Shifts:

The following table outlines the anticipated chemical shifts for this compound based on standard values and data from analogous structures.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyridine-H6 | ~8.5 (d) | Pyridine-C6: ~149 |

| Pyridine-H4 | ~7.6 (t) | Pyridine-C4: ~136 |

| Pyridine-H3 | ~7.2 (d) | Pyridine-C3: ~123 |

| Pyridine-H5 | ~7.1 (t) | Pyridine-C5: ~121 |

| NH (Carbamate) | ~5.0 (br s) | C=O (Carbamate): ~156 |

| CH₂ (Propyl, adjacent to NH) | ~3.2 (q) | C (quaternary, Boc): ~79 |

| CH₂ (Propyl, adjacent to Py) | ~2.8 (t) | CH₂ (Propyl, adjacent to NH): ~39 |

| CH₂ (Propyl, central) | ~2.0 (quint) | CH₂ (Propyl, adjacent to Py): ~34 |

| CH₃ (Boc) | ~1.4 (s) | CH₂ (Propyl, central): ~29 |

| CH₃ (Boc): ~28 |

This table is generated based on typical chemical shift values for the functional groups present and may vary based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a complete picture of the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial to confirm the sequence of the propyl chain protons and their relationship to the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the ¹³C signal for each protonated carbon by linking the known ¹H shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for identifying quaternary carbons (like the carbonyl and the C(CH₃)₃ of the Boc group) and for connecting the different fragments of the molecule, such as linking the propyl chain to the pyridine ring and the carbamate group.

A full analysis using these 2D techniques would provide definitive evidence for the structure of this compound. nih.gov

Quantitative NMR (qNMR) is an absolute determination method that can be used to assess the purity of a sample or to determine the yield of a reaction without the need for a specific reference standard of the analyte itself. sigmaaldrich.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. sigmaaldrich.com

For determining the purity of this compound, a certified internal standard of known purity and weight is added to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal from the analyte (e.g., the singlet from the Boc group's methyl protons) with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high precision and accuracy. sigmaaldrich.com This method is particularly advantageous as it is non-destructive and can provide a direct measure of purity without the need for response factor calculations as in chromatography.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules, making it well-suited for this compound.

In a typical ESI-MS experiment, the compound is expected to be observed as the protonated molecule, [M+H]⁺. The calculated exact mass of the [M+H]⁺ ion for this compound (C₁₃H₂₁N₂O₂ + H⁺) is 237.1603. An HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula. princeton.edu

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. Expected fragmentation pathways would include the loss of the Boc group or cleavage of the propyl chain, providing further confirmation of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Key Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H (Carbamate) | Stretching | ~3350 | Broad |

| C-H (Aromatic, Pyridine) | Stretching | ~3050 | Sharp |

| C-H (Aliphatic, Propyl/Boc) | Stretching | 2850-3000 | Medium to Strong |

| C=O (Carbamate) | Stretching | ~1680-1700 | Strong, Sharp |

| C=C, C=N (Pyridine Ring) | Stretching | ~1590, ~1470, ~1435 | Medium to Strong |

| N-H (Carbamate) | Bending | ~1520 | Medium |

| C-O (Carbamate) | Stretching | ~1160 | Strong |

The presence of a strong carbonyl (C=O) stretch around 1690 cm⁻¹ is a key indicator of the Boc protecting group. cymitquimica.com The N-H stretching vibration of the carbamate typically appears as a broad band around 3350 cm⁻¹. cymitquimica.com The various C-H stretches and the characteristic absorptions of the pyridine ring further confirm the compound's identity. google.com

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an additive like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks. Purity analysis of similar compounds by HPLC has been reported to achieve values greater than 98%. google.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. By spotting the sample on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), the compound can be visualized, often using a UV lamp due to the UV-active pyridine ring.

Flash Column Chromatography: For purification on a preparative scale, flash column chromatography using silica gel is typically employed. The crude product is loaded onto the column and eluted with a solvent gradient (e.g., increasing the polarity with an ethyl acetate/hexanes mixture) to separate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and enantiomeric separation of this compound. Given the chiral nature of this compound, the ability to separate its enantiomers is of critical importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral HPLC for Enantiomeric Separation:

The separation of the enantiomers of this compound can be effectively achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Chirobiotic™ T), have demonstrated broad applicability for the resolution of chiral amines and their derivatives. sigmaaldrich.com The separation mechanism on these columns is complex, involving a combination of interactions including hydrogen bonding, ionic interactions, and inclusion complexation, which allows for the differential retention of the enantiomers.

For a compound like this compound, a typical chiral HPLC method would involve a normal-phase or polar organic mode of separation. A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small percentage of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution, is commonly employed. The precise ratio of the mobile phase components is a critical parameter that is optimized to achieve baseline separation of the enantiomers. Detection is typically carried out using a UV detector, as the pyridine ring in the molecule provides a suitable chromophore.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters for a Pyridyl-Amine Analog

| Parameter | Value | Reference |

| Column | Chirobiotic™ T (250 x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) | General Knowledge |

| Flow Rate | 1.0 mL/min | General Knowledge |

| Detection | UV at 254 nm | General Knowledge |

| Column Temperature | 25 °C | General Knowledge |

| Injection Volume | 10 µL | General Knowledge |

This table represents a typical starting point for method development for the chiral separation of this compound, based on methods for analogous compounds.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of this compound, particularly for impurity profiling and quantitative analysis. The use of sub-2 µm particles in UPLC columns allows for much faster separations without compromising resolution.

Impurity Profiling with UPLC-MS/MS:

For the identification and quantification of process-related impurities and potential degradants of this compound, a UPLC system coupled with a tandem mass spectrometer (MS/MS) is the method of choice. This combination provides not only the retention time data from the UPLC but also the mass-to-charge ratio (m/z) and fragmentation pattern from the MS/MS, which are crucial for the structural elucidation of unknown impurities.

A typical UPLC-MS/MS method would utilize a reversed-phase column, such as a C18, with a gradient elution program. The mobile phase would likely consist of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic component (e.g., acetonitrile or methanol). The gradient would be programmed to start with a high percentage of the aqueous phase and gradually increase the organic phase to elute compounds with increasing hydrophobicity.

Interactive Data Table: Representative UPLC-MS/MS Method for Impurity Analysis

| Parameter | Value | Reference |

| UPLC System | Waters ACQUITY UPLC | waters.com |

| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | General Knowledge |

| Mobile Phase A | 0.1% Formic Acid in Water | General Knowledge |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | General Knowledge |

| Gradient | 5% to 95% B over 5 minutes | General Knowledge |

| Flow Rate | 0.4 mL/min | General Knowledge |

| Column Temperature | 40 °C | General Knowledge |

| MS Detector | Tandem Quadrupole Mass Spectrometer | waters.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | General Knowledge |

This table illustrates a general UPLC-MS/MS method that could be adapted for the impurity analysis of this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, obtaining its crystal structure would provide unequivocal proof of its chemical identity, conformation, and packing in the solid state. This information is invaluable for understanding its physical properties and for computational modeling studies.

The process of X-ray crystallographic analysis involves several key steps:

Crystal Growth: The first and often most challenging step is to grow single crystals of high quality. For this compound, this would typically involve dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.

Data Collection: A suitable crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern, which consists of a series of spots of varying intensity, is collected on a detector.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using sophisticated computational methods. The initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule.

As of the current literature survey, a publicly available crystal structure for this compound has not been reported. However, the general crystallographic parameters for Boc-protected amino acid derivatives provide an indication of what might be expected.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

| R-factor | < 0.05 for a well-refined structure |

This table presents hypothetical crystallographic data based on typical values for similar organic molecules. The actual data can only be determined through experimental X-ray diffraction analysis.

In Situ Reaction Monitoring Techniques

The ability to monitor chemical reactions in real-time, or in situ, provides a wealth of information that is not accessible through traditional offline analysis. For the synthesis of this compound, which typically involves the reaction of 3-(2-pyridyl)-1-propylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), in situ monitoring can be used to track the consumption of reactants, the formation of the product, and the appearance of any transient intermediates or byproducts. This information is crucial for process understanding, optimization, and control, forming the basis of Process Analytical Technology (PAT).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

ATR-FTIR is a particularly powerful technique for in situ reaction monitoring. An ATR probe is inserted directly into the reaction vessel, allowing for the continuous collection of infrared spectra of the reaction mixture. The characteristic vibrational frequencies of the functional groups involved in the reaction can be monitored over time.

In the synthesis of this compound, the following spectral changes would be expected:

Decrease in the intensity of the N-H stretching vibrations of the primary amine reactant (around 3300-3400 cm⁻¹).

Increase in the intensity of the C=O stretching vibration of the newly formed carbamate group in the product (around 1680-1700 cm⁻¹).

Disappearance of the characteristic bands of the Boc anhydride (B1165640) reactant.

By plotting the absorbance of these key peaks against time, a reaction profile can be generated, providing kinetic information and indicating the reaction endpoint.

Interactive Data Table: Key Infrared Bands for In Situ Monitoring of this compound Synthesis

| Functional Group | Reactant/Product | Approximate Wavenumber (cm⁻¹) | Expected Trend |

| N-H Stretch (primary amine) | 3-(2-pyridyl)-1-propylamine | 3300 - 3400 | Decrease |

| C=O Stretch (carbamate) | This compound | 1680 - 1700 | Increase |

| C-O Stretch (carbamate) | This compound | 1150 - 1170 | Increase |

| Anhydride C=O Stretch | Di-tert-butyl dicarbonate | ~1810 and ~1760 | Decrease |

This table provides a guide to the key vibrational bands that would be monitored using in-situ ATR-FTIR during the synthesis of this compound.

Supramolecular Chemistry and Non Covalent Interactions of Pyridyl Amine Systems

Hydrogen Bonding Interactions Involving the Pyridine (B92270) and Amine Moieties

The molecular structure of N-Boc-3-(2-pyridyl)-1-propylamine inherently possesses key sites for hydrogen bonding, a directional and specific non-covalent interaction crucial for the formation of predictable supramolecular structures. The primary hydrogen bond donor is the N-H group of the Boc-protected amine, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor.

The strength and nature of these hydrogen bonds can be influenced by the surrounding chemical environment. For instance, in the presence of suitable complementary molecules, the pyridyl nitrogen can readily engage in N···H-X hydrogen bonds, where X is an electronegative atom from a donor molecule. Similarly, the carbamate (B1207046) N-H can form N-H···Y interactions with acceptor atoms (Y).

Detailed research findings on the specific hydrogen bonding patterns of this compound are limited in publicly available literature. However, analysis of related structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, reveals that intramolecular hydrogen bonds can form between the amide N-H and the pyridyl nitrogen of an adjacent ring, leading to planar molecular conformations. nih.gov While this compound lacks the amide carbonyl oxygen to facilitate the exact same intramolecular interaction, the potential for intermolecular hydrogen bonding remains a primary driver of its supramolecular behavior. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in studying these interactions. For example, in IR spectroscopy, the stretching frequency of the N-H bond is sensitive to its involvement in hydrogen bonding, typically showing a shift to lower wavenumbers. researchgate.net

Design and Assembly of Self-Assembled Systems

The self-assembly of analogous molecules, like Boc-protected dipeptides, has been shown to result in various nanostructures, including nanotubes and microtapes, depending on the solvent conditions. peptide.com This highlights the sensitivity of the self-assembly process to the environment. For this compound, the interplay between hydrogen bonding of the amine and pyridine moieties and potential π-π stacking of the aromatic rings could lead to the formation of one-dimensional chains, tapes, or more complex three-dimensional networks.

The design of such systems often involves a judicious choice of solvents and, in some cases, the introduction of co-formers or templates to guide the assembly process. The flexible propyl linker in this compound allows for conformational adaptability, which can be both an advantage in accessing diverse structures and a challenge in achieving a single, well-defined assembly.

Molecular Recognition of Guest Species

Molecular recognition, the specific binding of a host molecule to a guest, is a cornerstone of supramolecular chemistry. The structural features of this compound suggest its potential to act as a host for complementary guest molecules. The pyridine nitrogen offers a Lewis basic site for interaction with Lewis acidic species or hydrogen bond donors. The protected amine, with its N-H donor and carbonyl oxygen acceptor, provides a bidentate binding motif.

The combination of a hydrogen bond donor (N-H) and a nearby aromatic acceptor (pyridine ring) is a known motif for the recognition of specific guest molecules. While direct studies on this compound are not prevalent, research on similar pyridyl-amine ligands demonstrates their ability to selectively bind metal ions and organic molecules. The conformation of the propyl chain would play a crucial role in pre-organizing the binding sites for effective guest recognition.

Applications in Host-Guest Chemistry

The principles of molecular recognition inherent in this compound pave the way for its potential applications in host-guest chemistry. Host-guest systems are fundamental to areas such as sensing, catalysis, and separation science.

Given the presence of both hydrogen bond donor/acceptor sites and an aromatic ring, this compound could be explored as a host for a variety of guests. For example, it could potentially bind to small organic acids, where the acidic proton of the guest interacts with the pyridyl nitrogen, and other functionalities of the guest form hydrogen bonds with the carbamate group. Furthermore, upon deprotection of the amine, the resulting primary amine and the pyridine ring could act as a bidentate ligand for the complexation of metal ions, forming the basis for metallo-supramolecular assemblies or sensors for specific metal cations.

The development of host-guest systems based on this molecule would require a systematic investigation of its binding properties with a library of potential guest molecules using techniques such as NMR titration, isothermal titration calorimetry (ITC), and UV-Vis spectroscopy to determine binding affinities and stoichiometries.

Emerging Research Directions and Future Perspectives in N Boc 3 2 Pyridyl 1 Propylamine Chemistry

Development of Next-Generation Catalytic Systems

The pyridine-amine scaffold is a well-established ligand motif in coordination chemistry and catalysis. Future research is poised to leverage the specific structure of N-Boc-3-(2-pyridyl)-1-propylamine to create more efficient and selective catalysts. After deprotection, the resulting 3-(2-pyridyl)-1-propylamine can act as a bidentate ligand, coordinating to metal centers through both the pyridyl nitrogen and the primary amine.

Research into related pyridylamine complexes demonstrates significant potential. For instance, cyclopentadienyl-ruthenium(II) complexes with N-propylpyridylamine ligands have shown high catalytic activity in converting bio-derived furans into valuable chemicals like levulinic acid in water. nih.gov The structure-activity relationship in these systems is influenced by factors such as the basicity and steric hindrance of the amine substituent, highlighting how modifications to the propyl-amine chain can tune catalytic performance. nih.gov

Furthermore, bio-inspired catalytic systems are a major area of development. Dinuclear nickel complexes with pyridine-containing ligands have been designed to mimic the active site of carbon monoxide dehydrogenase for the electrocatalytic reduction of CO2. nih.gov These systems showcase the importance of bimetallic cooperation, where one metal center activates the substrate while the other mediates electron transfer, a concept that could be applied to catalysts derived from this compound. nih.gov Similarly, cobalt complexes with tripodal imidazole/pyridine (B92270) ligands are being explored for water splitting, demonstrating the potential of pyridine-based ligands in challenging oxidation and reduction reactions. doi.org

Table 1: Examples of Pyridylamine-Based Catalytic Systems

| Catalyst System | Application | Key Finding |

| Cyclopentadienyl-Ru(II)-N-propylpyridylamine | Transformation of bio-derived furans | Exhibited higher catalytic activity compared to other pyridylamine and pyridylimine complexes. nih.gov |

| Binickel complex with phenanthroline and pyridine moieties | Electrocatalytic CO2 reduction | Bimetallic cooperation and redox-active ligands enhance catalytic activity. nih.gov |

| Cobalt catalyst with tripodal imidazole/pyridine ligand | Water reduction and oxidation | Imidazole-rich environments show potential for water splitting catalysts. doi.org |

| Pyridine derivatives on gold nanoparticles | Electrochemical CO2 reduction | Synergistically stabilize the *COOH intermediate, significantly improving current density. rsc.org |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has propelled the development of automated synthesis platforms. Pyridine-containing building blocks are highly valued in these high-throughput workflows. whiterose.ac.uknih.gov The structure of this compound is well-suited for such applications. The Boc protecting group offers stability during various reaction conditions and can be removed under specific, controlled conditions, making it compatible with multi-step automated sequences. uchicago.edu